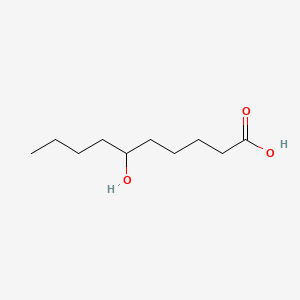

Decanoic acid, 6-hydroxy-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Hydroxydecanoic acid (C₁₀H₂₀O₃) is a hydroxylated derivative of decanoic acid (C10:0), a medium-chain fatty acid (MCFA) with a 10-carbon backbone. The hydroxyl group (-OH) at the sixth carbon distinguishes it from other decanoic acid derivatives, such as 10-hydroxydecanoic acid (terminal hydroxylation) or decanoic acid esters. Hydroxylation alters physicochemical properties, including solubility, melting point, and biological activity, compared to non-hydroxylated counterparts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of decanoic acid, 6-hydroxy-, can be achieved through several methods. One common approach involves the hydroxylation of decanoic acid using specific catalysts and reaction conditions. For instance, the use of cytochrome P450 enzymes in a whole-cell catalytic biosynthesis system has been reported to efficiently produce 6-hydroxydecanoic acid . This method involves the hydroxylation of decanoic acid at the sixth carbon position, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production of decanoic acid, 6-hydroxy-, can be achieved through biocatalysis, which offers high selectivity and environmental friendliness compared to traditional chemical synthesis methods . The use of engineered microorganisms, such as Escherichia coli, in a two-step continuous biosynthesis process has been shown to yield significant amounts of 6-hydroxydecanoic acid .

Chemical Reactions Analysis

Microbial Degradation Pathways

6-Hydroxydecanoic acid undergoes β-oxidation in microbial systems, notably in Escherichia coli K-12 strains . Key findings include:

-

Stepwise Shortening : 6-HDA is sequentially shortened by two carbons per cycle via β-oxidation, yielding intermediates like 4-hydroxydodecanoic acid and 6-hydroxytetradecanoic acid .

-

Lactone Formation : Hydroxy acids derived from 6-HDA, such as 4-hydroxydodecanoic acid , spontaneously cyclize to form γ-lactones under aqueous conditions . These lactones resist further microbial degradation, indicating metabolic bottlenecks .

Table 1: Microbial Degradation Products of 6-Hydroxydecanoic Acid

| Substrate | Intermediate Products | Final Products | Key Enzymes/Pathways |

|---|---|---|---|

| 6-Hydroxydecanoic acid | 8-Hydroxydodecanoic acid, 6-Hydroxytetradecanoic acid | 4-Hydroxydodecanoic acid γ-lactone | β-Oxidation, lactonization |

Carboxylic Acid Group

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to form esters, as demonstrated in the synthesis of methyl 10-hydroxydecanoate .

-

Salt Formation : Neutralizes bases (e.g., sodium bicarbonate) exothermically, forming water-soluble carboxylate salts .

Hydroxyl Group

-

Oxidation : Susceptible to oxidation by strong agents (e.g., KMnO₄), forming ketones or dicarboxylic acids, though specific derivatives of 6-HDA remain underexplored .

-

Metal Coordination : Binds to divalent cations (e.g., Zn²⁺), influencing solubility and reactivity in biological systems .

Table 2: Reactivity of Functional Groups in 6-Hydroxydecanoic Acid

| Functional Group | Reaction Type | Reagents/Conditions | Products |

|---|---|---|---|

| Carboxylic acid | Esterification | Methanol, H₂SO₄ | Methyl 6-hydroxydecanoate |

| Carboxylic acid | Neutralization | NaOH, NaHCO₃ | Sodium 6-hydroxydecanoate |

| Hydroxyl | Lactonization | Aqueous, acidic conditions | γ-Lactone derivatives |

Synthetic Modifications

While direct synthetic routes for 6-HDA are sparsely documented, related hydroxy acids are synthesized via:

-

Grignard Reactions : Addition of organomagnesium reagents to carbonyl precursors, followed by oxidation .

-

Biocatalysis : Engineered E. coli strains with modified β-oxidation pathways produce hydroxylated fatty acids , though 6-HDA-specific protocols require further optimization.

Stability and Incompatibilities

-

Thermal Decomposition : Degrades at elevated temperatures (>150°C), releasing CO₂ and water .

-

Incompatible Agents :

Key Research Gaps

Scientific Research Applications

Decanoic acid, 6-hydroxy-, has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.

Biology: It serves as a model compound for studying the metabolism of medium-chain fatty acids.

Industry: It is used in the production of biodegradable plastics, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of decanoic acid, 6-hydroxy-, involves its interaction with specific molecular targets and pathways. In neurological applications, it has been shown to modulate AMPA receptors and PPAR-γ, which are involved in synaptic transmission and inflammation, respectively . Additionally, its ability to cross the blood-brain barrier allows it to exert effects directly on the central nervous system.

Comparison with Similar Compounds

Structural and Metabolic Comparisons

Decanoic Acid (C10:0) vs. 6-Hydroxydecanoic Acid

- Structure: Decanoic acid is a saturated MCFA with a linear C10 chain. The addition of a hydroxyl group at position 6 introduces polarity, affecting membrane permeability and interaction with enzymes.

- Metabolism: Decanoic acid undergoes β-oxidation for energy production or ω-oxidation to form 10-hydroxydecanoic acid, a precursor to sebacic acid (C10 dicarboxylic acid) .

6-Hydroxydecanoic Acid vs. 10-Hydroxydecanoic Acid

- Hydroxyl Position: 10-Hydroxydecanoic acid is a terminal (ω) hydroxylation product, critical for dicarboxylic acid synthesis. Its formation is cytochrome P450-dependent, with high conversion rates (~25% in rat liver) compared to mid-chain hydroxylation .

- Biological Relevance: 10-Hydroxydecanoic acid is an intermediate in detoxification pathways, while 6-hydroxydecanoic acid’s role remains speculative but may involve membrane modulation or signaling.

6-Hydroxydecanoic Acid vs. 6-Hydroxyhexanoic Acid (C6) and 6-Hydroxyoctadecanoic Acid (C18)

- Chain Length: C6 (6-hydroxyhexanoic acid): Shorter chain increases solubility but reduces lipid bilayer integration. C10 (6-hydroxydecanoic acid): Balances solubility and membrane interaction, typical of MCFAs. C18 (6-hydroxyoctadecanoic acid): Long-chain hydroxy fatty acid; hydroxylation at C6 may disrupt packing in lipid membranes, altering fluidity .

- Functional Roles: C6: Primarily a metabolic intermediate in peroxisomal disorders. C10: Potential antimicrobial or signaling roles inferred from decanoic acid’s activities . C18: Structural role in ceramides or sphingolipids; hydroxylation impacts membrane rigidity .

Antimicrobial and Anticancer Effects

- Decanoic Acid: Inhibits hepatocellular carcinoma by downregulating HGF/c-Met signaling and inducing apoptosis .

- Hydroxy Derivatives: Hydroxylation may enhance or reduce bioactivity. For example, 10-hydroxydecanoic acid’s role in detoxification contrasts with decanoic acid’s direct anticancer effects. Mid-chain hydroxylation (e.g., 6-hydroxydecanoic acid) could modify receptor binding or enzyme inhibition .

Neurological Effects

- Decanoic Acid: Inhibits AMPA receptors, reducing excitatory neurotransmission and seizure activity .

- 6-Hydroxydecanoic Acid: Polar hydroxyl group may impede blood-brain barrier penetration, limiting neurological effects compared to decanoic acid.

Metabolic and Signaling Pathways

- Decanoic Acid: Modulates mTORC1 activity independent of insulin, suggesting a role in metabolic regulation .

- Hydroxy Analogues : Hydroxylation may alter affinity for targets like GPR40/120 receptors or proteasomal pathways .

Biological Activity

Decanoic acid, 6-hydroxy- (C10H20O3), is a medium-chain fatty acid that has garnered attention for its diverse biological activities. This article explores its biosynthesis, biological properties, and potential applications based on recent research findings.

1. Biosynthesis and Production

Recent studies have focused on the biosynthesis of ω-hydroxy fatty acids (HFAs) using engineered microorganisms. The AlkBGT system from Pseudomonas putida has been utilized to convert decanoic acid into ω-hydroxydecanoic acid. This bioconversion process involves several genetic modifications to enhance yield:

- Blocking β-oxidation : Deletion of fadE and fadD genes in E. coli strains significantly increased the yield of ω-hydroxydecanoic acid by reducing the consumption of decanoic acid .

- Co-expression of FA transporter : The introduction of the FadL protein improved the conversion efficiency by facilitating fatty acid transport into the cell .

The optimized conditions for this bioconversion included using dimethyl sulfoxide (DMSO) as a co-solvent and Triton X-100 as a surfactant, leading to a notable increase in production rates .

2. Biological Properties

Decanoic acid, 6-hydroxy- exhibits several biological activities that are relevant to various fields such as medicine and nutrition:

2.1 Antioxidant Activity

Research indicates that hydroxy fatty acids possess antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage related to various diseases .

2.2 Neurotrophic Effects

Studies have suggested that decanoic acid derivatives may exhibit neurotrophic activity, potentially aiding in neuroprotection and promoting neuronal health. These compounds have been linked to enhanced cognitive function and may play a role in treating neurodegenerative diseases .

2.3 Estrogen-like Activity

Some research has indicated that certain hydroxy fatty acids can mimic estrogen, suggesting potential applications in hormone-related therapies or as dietary supplements for managing hormonal balance .

3. Case Studies and Research Findings

Several studies have investigated the biological activity of decanoic acid, 6-hydroxy-, highlighting its potential therapeutic uses:

- A study published in the Journal of the American Oil Chemists' Society examined various hydroxy fatty acids, including decanoic acid derivatives, revealing their potential in functional food applications due to their health benefits .

- Research on walnut kernels identified bioactive compounds, including hydroxy fatty acids, emphasizing their medicinal properties and health benefits .

4. Data Table: Biological Activities of Decanoic Acid, 6-Hydroxy-

5. Conclusion

Decanoic acid, 6-hydroxy-, is a compound with significant biological activity that presents opportunities for various applications in medicine and nutrition. Its biosynthetic pathways have been effectively engineered for enhanced production, making it a candidate for further research into its health benefits and therapeutic potentials.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 6-hydroxydecanoic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves microbial biotransformation or chemical modification of decanoic acid precursors. For microbial routes, engineered yeast strains (e.g., Yarrowia lipolytica) can hydroxylate decanoic acid at the 6-position via cytochrome P450 enzymes . Chemical synthesis may employ stereoselective hydroxylation using catalysts like OsO₄ for cis-dihydroxylation followed by regioselective protection . Characterization requires NMR (¹H/¹³C) to confirm hydroxyl positioning, FTIR for functional group analysis, and mass spectrometry for molecular weight validation. Purity assessment via HPLC with evaporative light scattering detection (ELSD) is recommended .

Q. Which analytical techniques are optimal for quantifying 6-hydroxydecanoic acid in biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) provides high sensitivity for low-concentration detection in lipid-rich samples . For aqueous systems, reverse-phase HPLC coupled with tandem MS (HPLC-MS/MS) using a C18 column and negative ion mode improves selectivity . Sample preparation should include supramolecular solvent microextraction (e.g., tetrahydrofuran/decanoic acid mixtures) to enhance recovery rates . Quantification standards must account for matrix effects via standard addition curves.

Advanced Research Questions

Q. How does 6-hydroxydecanoic acid modulate the structural and catalytic properties of metal-organic frameworks (MOFs) in biomass conversion?

- Methodological Answer : As a modulator, 6-hydroxydecanoic acid alters MOF hydrophobicity and Lewis acidity by coordinating with metal clusters (e.g., Zr-oxo nodes in UiO-66). To study this, synthesize MOFs via solvothermal methods with varying modulator concentrations . Characterize using PXRD for structural integrity, N₂ physisorption for porosity, and FTIR for ligand binding. Catalytic efficiency in glucose-to-HMF conversion can be optimized via response surface methodology (RSM), testing variables like reaction temperature, modulator loading, and solvent polarity .

Q. What experimental strategies resolve contradictions in reported bioactivity data for 6-hydroxydecanoic acid across cell models?

- Methodological Answer : Discrepancies in neuroprotective vs. pro-inflammatory effects may arise from cell-specific metabolic pathways. Employ comparative transcriptomics (RNA-seq) across neuronal (SH-SY5Y) and immune (RAW 264.7) cell lines to identify differentially expressed genes . Validate using dose-response assays (e.g., β-galactosidase reporter systems for transcriptional activity ) and parallel artificial membrane permeability assays (PAMPA) to assess blood-brain barrier penetration. Meta-analysis of existing data should standardize metrics like IC₅₀ normalization to lipid content .

Q. How can computational and biophysical methods elucidate 6-hydroxydecanoic acid's interaction with bacterial transcription regulators?

- Methodological Answer : Use differential scanning fluorimetry (DSF) to measure thermal stabilization (ΔTm) of target proteins (e.g., Rns regulator) upon ligand binding . For structural insights, perform X-ray crystallography with 6-hydroxydecanoic acid co-crystallized in the active site. Molecular docking (AutoDock Vina) validated by RMSD thresholds (<2.0 Å) identifies key interactions (e.g., van der Waals contacts with hydrophobic residues, H-bonds with catalytic cysteines) . Functional assays (e.g., promoter-reporter fusions) quantify dose-dependent repression/activation .

Q. What experimental designs optimize 6-hydroxydecanoic acid's extraction efficiency from microbial fermentation broths?

- Methodological Answer : Implement a Definitive Screening Design (DSD) to test factors like pH, solvent ratio (e.g., ethyl acetate/water), and centrifugation speed . Response variables include yield, purity, and solvent recovery. For lipophilic systems, employ cloud-point extraction using nonionic surfactants (e.g., Triton X-114) with phase separation monitored via turbidimetry . Post-extraction, refine purity via crystallization in hexane/ethanol gradients at 4°C.

Q. Data Analysis and Contradiction Resolution

Q. How should researchers address variability in 6-hydroxydecanoic acid's environmental degradation rates across studies?

- Methodological Answer : Conduct parallel microcosm experiments under controlled conditions (ISO 16157 guidelines) to isolate variables like microbial consortia, temperature, and soil organic matter. Use LC-MS/MS to track degradation intermediates (e.g., 6-ketodecanoic acid). Apply multivariate ANOVA to identify statistically significant factors and publish raw datasets with metadata for cross-study validation .

Properties

CAS No. |

16899-10-8 |

|---|---|

Molecular Formula |

C10H20O3 |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

6-hydroxydecanoic acid |

InChI |

InChI=1S/C10H20O3/c1-2-3-6-9(11)7-4-5-8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13) |

InChI Key |

FVYMNKYNSBBJCT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCCCC(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.